1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
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Overview
Description
1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylthio-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming the corresponding dihydro derivative.
Substitution: The methyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce the corresponding dihydro derivative .
Scientific Research Applications
1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolopyrimidine compounds with similar biological activities.
Imidazoles: Heterocyclic compounds with a similar structure and diverse biological activities.
Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine ring, known for their kinase inhibitory activity.
Uniqueness
1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of the thioxo group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a kinase inhibitor make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
1-methyl-6-propyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-4-13-8(14)7-6(11-9(13)15)5-10-12(7)2/h5H,3-4H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZXAJLCABYGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=NN2C)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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